N,N-diethylthiophene-3-carboxamide spectroscopic data (NMR, IR, MS)
N,N-diethylthiophene-3-carboxamide spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethylthiophene-3-carboxamide
Authored by: A Senior Application Scientist
The thiophene carboxamide scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer properties.[1][2] Accurate and thorough spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide will delve into the three primary spectroscopic techniques used for the elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
For each technique, we will explore the theoretical basis for the expected spectral features of N,N-diethylthiophene-3-carboxamide, provide a detailed experimental protocol for data acquisition, and interpret the predicted data in the context of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships.
Predicted ¹H and ¹³C NMR Data
While direct experimental spectra for N,N-diethylthiophene-3-carboxamide are not publicly documented, we can predict the chemical shifts and coupling patterns based on the known effects of the thiophene ring and the diethylamide group. The predictions are informed by data from analogous structures and established NMR chemical shift tables.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for N,N-diethylthiophene-3-carboxamide
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (Thiophene) | ~7.8 - 8.0 | dd | 1H | - |
| H-4 (Thiophene) | ~7.2 - 7.4 | dd | 1H | - |
| H-5 (Thiophene) | ~7.4 - 7.6 | dd | 1H | - |
| -CH₂- (Ethyl) | ~3.4 - 3.6 | q | 4H | ~42 - 44 |
| -CH₃ (Ethyl) | ~1.1 - 1.3 | t | 6H | ~13 - 15 |
| C-2 (Thiophene) | - | - | - | ~128 - 130 |
| C-3 (Thiophene) | - | - | - | ~135 - 137 |
| C-4 (Thiophene) | - | - | - | ~125 - 127 |
| C-5 (Thiophene) | - | - | - | ~126 - 128 |
| C=O (Amide) | - | - | - | ~165 - 167 |
Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, q = quartet, t = triplet.
Interpretation of NMR Spectra
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¹H NMR: The aromatic region of the spectrum is expected to show three distinct signals for the thiophene protons. H-2 will likely be the most downfield due to its proximity to the electron-withdrawing carboxamide group and the sulfur atom. The protons of the two ethyl groups on the amide nitrogen are chemically equivalent. The methylene (-CH₂-) protons will appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons, which in turn will appear as a triplet. The integration values (1H, 1H, 1H, 4H, 6H) are crucial for confirming the number of protons in each environment. Due to restricted rotation around the amide C-N bond, it is possible to observe broadening or even two distinct sets of signals for the ethyl groups, especially at lower temperatures.[4]
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¹³C NMR: The spectrum will show five distinct signals. The amide carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 165-167 ppm.[3] The four carbons of the thiophene ring will have characteristic shifts in the aromatic region (120-140 ppm). The two methylene carbons of the ethyl groups will appear as a single peak, as will the two methyl carbons, which will be the most upfield signals.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of a small molecule like N,N-diethylthiophene-3-carboxamide.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
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-
Instrument Setup:
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Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
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-
¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
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Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate all signals and analyze the chemical shifts and coupling patterns.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum.
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Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
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Visualization of NMR Structural Correlations
Caption: Key ¹H and ¹³C NMR correlations for N,N-diethylthiophene-3-carboxamide.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Predicted Characteristic IR Absorptions
The IR spectrum of N,N-diethylthiophene-3-carboxamide will be dominated by absorptions from the amide and thiophene moieties.
Table 2: Predicted IR Absorption Bands for N,N-diethylthiophene-3-carboxamide
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | ~1630 - 1660 | Strong |
| Aromatic C-H Stretch | ~3100 - 3120 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2970 | Medium-Strong |
| Thiophene Ring C=C Stretch | ~1500 - 1550 | Medium |
| Amide C-N Stretch | ~1250 - 1350 | Medium |
| C-S Stretch (in ring) | ~650 - 850 | Weak-Medium |
Interpretation of IR Spectrum
The most prominent feature in the IR spectrum will be the strong absorption band for the amide carbonyl (C=O) stretch, expected around 1630-1660 cm⁻¹.[6] Its position can provide information about conjugation and hydrogen bonding. The C-H stretching region will show sharp peaks just above 3000 cm⁻¹ for the thiophene protons and stronger, broader peaks just below 3000 cm⁻¹ for the ethyl groups. The presence of bands in the 1500-1550 cm⁻¹ region is characteristic of the thiophene ring's C=C stretching vibrations.[7] The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign definitively but is expected in the fingerprint region.[7]
Experimental Protocol for IR Data Acquisition
For a liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.
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Instrument Setup:
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Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
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Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
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-
Sample Analysis:
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Place a small drop of the neat liquid sample of N,N-diethylthiophene-3-carboxamide directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal.
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Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
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Data Processing:
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The software will automatically perform the background subtraction.
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Identify and label the major absorption peaks in the spectrum.
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Visualization of IR Functional Groups
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. Fragmentation patterns also provide valuable structural information.
Predicted Mass Spectrum Data
For N,N-diethylthiophene-3-carboxamide (C₉H₁₃NOS), the following data is expected from a high-resolution mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI).[8][9]
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0791 | Molecular ion (protonated) |
| [M+Na]⁺ | C₉H₁₃NNaOS⁺ | 206.0610 | Sodium adduct |
| C₈H₁₂NO⁺ | C₈H₁₂NO⁺ | 138.0913 | Fragment: Loss of HSC₂H |
| C₅H₃OS⁺ | C₅H₃OS⁺ | 111.9903 | Fragment: Thiophene-3-carbonyl cation |
Interpretation of Mass Spectrum
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Molecular Ion: The most critical piece of information is the molecular ion peak. In positive-ion ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 184.0791. The high-resolution measurement of this peak can confirm the elemental composition as C₉H₁₃NOS. The presence of a sulfur atom will also result in a characteristic isotopic pattern, with a smaller peak at [M+2+H]⁺ that is approximately 4.4% of the intensity of the [M+H]⁺ peak.
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Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group. A significant fragment ion could be the thiophene-3-carbonyl cation at m/z 111. Another possible fragmentation is the McLafferty rearrangement if the conditions are right, or cleavage of the amide C-N bond.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) is often added to promote protonation for positive-ion mode analysis.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive-ion mode over a relevant m/z range (e.g., 50-500).
-
Ensure the instrument is properly calibrated to allow for accurate mass measurements (typically within 5 ppm).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak and any other adducts or fragments.
-
Use the instrument's software to calculate the elemental composition from the exact mass of the molecular ion.
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Visualization of Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for N,N-diethylthiophene-3-carboxamide.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of N,N-diethylthiophene-3-carboxamide. By combining predictive data based on sound chemical principles with detailed, field-proven experimental protocols, researchers can confidently identify and verify the structure and purity of this compound. The provided tables, interpretations, and visualizations serve as a practical reference for laboratory work, facilitating the seamless integration of this molecule into drug discovery and materials science workflows. Adherence to these rigorous characterization standards is paramount for ensuring the validity and reproducibility of scientific research.
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A complete list of sources cited within this guide is provided below for verification and further reading.
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1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. ResearchGate. Available at: [Link]
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